molecular formula C20H36N2O4 B11456321 methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate

methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate

Cat. No.: B11456321
M. Wt: 368.5 g/mol
InChI Key: XVMWYOXBAXDISJ-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate is a synthetic organic compound with the molecular formula C20H36N2O4 It is characterized by its complex structure, which includes a cyclohexyl ring, ester, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate typically involves multiple steps:

    Formation of the Cyclohexyl Derivative: The initial step involves the preparation of 4-methylcyclohexylcarbonyl chloride from 4-methylcyclohexanone through chlorination.

    Coupling with Leucine: The cyclohexylcarbonyl chloride is then reacted with leucine in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with valine methyl ester under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(4-methylcyclohexyl)carbonyl]leucylglycinate
  • Methyl N-[(4-methylcyclohexyl)carbonyl]leucylalaninate

Uniqueness

Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C20H36N2O4

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 3-methyl-2-[[4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoyl]amino]butanoate

InChI

InChI=1S/C20H36N2O4/c1-12(2)11-16(19(24)22-17(13(3)4)20(25)26-6)21-18(23)15-9-7-14(5)8-10-15/h12-17H,7-11H2,1-6H3,(H,21,23)(H,22,24)

InChI Key

XVMWYOXBAXDISJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)OC

Origin of Product

United States

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